molecular formula C19H17N3O3S B2421211 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide CAS No. 890955-14-3

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2421211
CAS No.: 890955-14-3
M. Wt: 367.42
InChI Key: RIZRKZGCACZVKO-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways related to inflammation, cell proliferation, neurotransmission, and others .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and others .

Action Environment

The action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, external factors such as light, humidity, and temperature can also affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one with 3-nitrobenzamide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: Known for their antimicrobial and anticancer activities.

    Imidazo[2,1-b]thiazoles: Exhibit cytotoxic activity against tumor cells.

    Benzothiazoles: Used in various therapeutic applications

Uniqueness

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a nitrobenzamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(26-19(21-13)14-6-3-2-4-7-14)10-11-20-18(23)15-8-5-9-16(12-15)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZRKZGCACZVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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